molecular formula C20H17BrFN3O B11146232 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11146232
M. Wt: 414.3 g/mol
InChI Key: FMGSGMOZFQHRAJ-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a bifunctional indole-based acetamide derivative characterized by a bromine substituent at the 6-position of one indole ring and a fluorine substituent at the 5-position of the second indole moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to melatonin and related indole derivatives, which are known to interact with targets such as the Wnt deacylase Notum . The bromine atom at the 6-position enhances lipophilicity and may influence binding interactions through steric and electronic effects, while the 5-fluoro substitution on the second indole ring could improve metabolic stability compared to hydroxyl or methoxy groups .

Properties

Molecular Formula

C20H17BrFN3O

Molecular Weight

414.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H17BrFN3O/c21-15-2-1-13-6-8-25(19(13)9-15)12-20(26)23-7-5-14-11-24-18-4-3-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26)

InChI Key

FMGSGMOZFQHRAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the bromo and fluoro indole precursors. The key steps include:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Fluorination of Indole: The fluorination of the indole ring can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of Acetamide Linkage: The bromo and fluoro indole derivatives are then coupled using an acylation reaction with acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new indole derivatives with different substituents.

Scientific Research Applications

Molecular Formula:

C16H16BrF1N2OC_{16}H_{16}BrF_{1}N_{2}O

Anticancer Activity

Research indicates that compounds with indole structures exhibit significant anticancer properties. The following table summarizes findings related to the anticancer activity of similar compounds:

CompoundCell Line TestedIC50 (µM)Reference
Compound AHCT-15 (colon carcinoma)1.61 ± 1.92
Compound BA549 (lung adenocarcinoma)1.98 ± 1.22

The structure-activity relationship suggests that specific functional groups enhance cytotoxicity, particularly through mechanisms such as:

  • Inhibition of Protein Kinases: Similar compounds have shown to inhibit key kinases involved in cancer cell proliferation.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways leading to cell death.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens:

PathogenActivityReference
E. coliModerate
S. aureusLow
A. nigerResistant

Most tested compounds showed significant activity against Gram-negative bacteria and certain fungi, indicating potential for development as new antimicrobial agents.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • A study conducted by the National Cancer Institute assessed a related indole derivative across a panel of sixty cancer cell lines, demonstrating significant growth inhibition rates (mean GI50/TGI values) indicative of promising anticancer properties .

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The acetamide linkage may also play a role in stabilizing the compound’s interaction with its target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Indole Positions) Molecular Formula Molecular Weight Key Differences & Implications
2-(6-Bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (Target) 6-Bromo (Indole-1), 5-Fluoro (Indole-3) C₂₁H₁₈BrFN₃O 444.29 g/mol Reference compound; optimized for Notum inhibition and metabolic stability .
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]acetamide (HWH) 5-Fluoro (Indole-3) C₁₂H₁₃FN₂O 236.25 g/mol Simpler structure; lacks bromoindole moiety. Shows structural similarity to melatonin.
2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide 6-Chloro (Indole-1), 5-Chloro (Indole-3) C₂₀H₁₈Cl₂N₃O 405.28 g/mol Chlorine substituents reduce steric bulk and lipophilicity compared to bromo/fluoro variants.
2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide 5-Bromo (Indole-1), 5-Methoxy (Indole-3) C₂₁H₂₀BrN₃O₂ 458.31 g/mol Methoxy group introduces hydrogen-bonding potential but increases metabolic liability.
2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide 5-Bromo (Indole-1), Phenylethyl C₁₉H₁₉BrN₂O 387.27 g/mol Replacement of 5-fluoroindole with phenylethyl group reduces target specificity.

Electronic and Steric Considerations

  • Halogen Substituents: Bromine at the 6-position (target compound) provides greater steric bulk and electron-withdrawing effects compared to chlorine .
  • Methoxy vs. Fluoro : Methoxy groups (e.g., in ) act as hydrogen-bond acceptors but are susceptible to demethylation metabolism, whereas fluorine improves oxidative stability .
  • Dual Indole vs.

Pharmacological and Biochemical Insights

  • Bromine’s bulk may enhance binding affinity compared to smaller halogens.
  • Metabolic Stability : Fluorine substitution at the 5-position (target) reduces cytochrome P450-mediated metabolism compared to methoxy or hydroxyl groups .
  • Chlorine analogues may offer a balance between lipophilicity and solubility.

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a derivative of indole, a structure known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features an indole backbone with bromine and fluorine substituents, which are known to enhance biological activity in various contexts. The presence of these halogens can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, compounds similar to This compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 µg/ml
Compound BEscherichia coli4 µg/ml
Compound CPseudomonas aeruginosa8 µg/ml

These results suggest that the compound may possess similar antimicrobial efficacy, potentially making it a candidate for further investigation in the treatment of bacterial infections .

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. A study focusing on related compounds demonstrated their ability to inhibit cancer cell proliferation in various cancer types.

StudyCell LineIC50 (µM)
Study AMDA-MB-231 (Breast Cancer)5.0
Study BHeLa (Cervical Cancer)7.5
Study CA549 (Lung Cancer)4.0

The promising IC50 values indicate that This compound could be effective against various cancer cell lines, warranting further research into its mechanisms of action .

Anti-inflammatory Properties

Indole compounds have also been linked to anti-inflammatory effects. Research has shown that certain indole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

CompoundInflammatory Marker Inhibition (%)
Compound DTNF-alpha: 70%
Compound EIL-6: 65%

These findings suggest that this compound may contribute to reducing inflammation, which is crucial in treating chronic inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives, including those structurally similar to This compound . The study reported significant cytotoxicity against several cancer cell lines and highlighted the structure-activity relationship (SAR) that underpins their efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide and related indole-acetamide derivatives?

  • Answer : Synthesis typically involves coupling indole derivatives with acetamide moieties via nucleophilic substitution or condensation reactions. For example, indole rings can be functionalized with bromo or fluoro substituents using halogenation reagents, followed by amide bond formation between the indole and ethylamine side chains. Evidence from analogous compounds (e.g., N-cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide) highlights the use of DMF as a solvent and NaH as a base for coupling reactions . Optimization of reaction parameters (temperature, catalyst) is critical for improving yields, which are often low (e.g., 6–17% in similar indole-acetamide syntheses) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Answer : Characterization relies on spectroscopic techniques:

  • ¹H/¹³C-NMR for verifying substituent positions and backbone connectivity.
  • HRMS to confirm molecular weight and purity.
  • Melting point analysis as a preliminary purity indicator (e.g., 153–194°C for structurally related indole-acetamides) .
    Advanced methods like X-ray crystallography (used for N-cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide) resolve stereochemical ambiguities .

Q. What preliminary biological activities have been reported for indole-acetamide derivatives?

  • Answer : Indole-acetamides are studied for anticancer, antimicrobial, and receptor-modulating properties. For instance, 5-fluoro-indole derivatives exhibit affinity for serotonin receptors (e.g., 5-HT₆, Kᵢ = 3.7 nM) , while bromo-substituted analogs show potential in Bcl-2/Mcl-1 inhibition for apoptosis induction . Initial screening should include in vitro cytotoxicity assays (e.g., MTT) and receptor-binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar indole-acetamides?

  • Answer : Discrepancies in NMR shifts may arise from solvent effects, tautomerism, or substituent electronic interactions. For example, electron-withdrawing groups (e.g., -Br, -NO₂) deshield adjacent protons, altering chemical shifts. Comparative analysis with computational methods (e.g., DFT calculations) and 2D NMR (COSY, HSQC) can validate assignments. Studies on N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide demonstrate the utility of combining experimental and theoretical spectra .

Q. What strategies improve the low yields observed in indole-acetamide syntheses (e.g., 6–17%)?

  • Answer : Yield optimization may involve:

  • Catalyst screening : Nickel ferrite nanoparticles enhance reaction efficiency in oxadiazole-indole hybrid syntheses by reducing side reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in amide bond formation .
  • Temperature control : Reactions performed under reflux (e.g., 35–80°C) improve kinetic outcomes .

Q. How do substituents (e.g., bromo, fluoro) influence the compound’s bioactivity and stability?

  • Answer :

  • Bromo : Enhances electrophilicity, improving DNA-binding capacity in anticancer studies. However, it may reduce solubility, requiring formulation adjustments .
  • Fluoro : Increases metabolic stability and bioavailability via reduced CYP450 metabolism. Fluorinated indoles show enhanced receptor selectivity (e.g., 5-HT₆) .
    Stability studies (e.g., HPLC under stress conditions) and molecular docking (e.g., Bcl-2/Mcl-1 binding pockets) can elucidate structure-activity relationships .

Q. What mechanistic insights exist for the anticancer activity of dual-substituted indole-acetamides?

  • Answer : Dual-substituted derivatives (e.g., bromo/fluoro) may act as Bcl-2/Mcl-1 dual inhibitors , disrupting mitochondrial apoptosis pathways. Experimental approaches include:

  • Western blotting to measure Bcl-2 family protein expression.
  • Flow cytometry to assess apoptosis (Annexin V/PI staining).
  • Molecular dynamics simulations to model inhibitor-protein interactions .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Analytical Workflow : Combine LC-MS for purity assessment with thermal gravimetric analysis (TGA) to evaluate stability .
  • Biological Screening : Prioritize 3D tumor spheroid models over monolayer cultures for translational relevance in anticancer studies .

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